N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide

Description

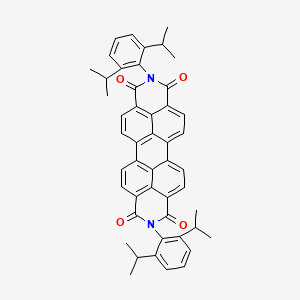

N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (CAS 82953-57-9) is a perylene diimide (PDI) derivative characterized by its planar, π-conjugated aromatic core and bulky 2,6-diisopropylphenyl substituents at the imide positions. Its molecular formula is C₄₈H₄₂N₂O₄, with a molecular weight of 710.87 g/mol . The compound exhibits strong absorption in the visible spectrum (λₐᵦₛ ~565–577 nm in CH₂Cl₂ or THF) and a high molar extinction coefficient (~46,000 M⁻¹cm⁻¹ in THF) . Its fluorescence quantum yield reaches 63% in solution, making it suitable for optoelectronic applications .

The steric hindrance from the 2,6-diisopropylphenyl groups prevents π-π stacking between adjacent molecules, enhancing photoluminescence efficiency and enabling applications in room-temperature exciton-polariton Bose-Einstein condensation . SCE) and as a precursor for nitrogen-doped mesoporous carbon in electrocatalysis .

Properties

IUPAC Name |

7,18-bis[2,6-di(propan-2-yl)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H42N2O4/c1-23(2)27-11-9-12-28(24(3)4)43(27)49-45(51)35-19-15-31-33-17-21-37-42-38(22-18-34(40(33)42)32-16-20-36(46(49)52)41(35)39(31)32)48(54)50(47(37)53)44-29(25(5)6)13-10-14-30(44)26(7)8/h9-26H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZODJSYHDYJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=C(C=CC=C9C(C)C)C(C)C)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

710.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of PTCDA with 2,6-Diisopropylphenylamine

The primary route involves reacting PTCDA with 2,6-diisopropylphenylamine in a high-boiling solvent system. A mixture of imidazole and zinc acetate catalyzes the imidization at 140–160°C for 12–24 hours. The reaction proceeds via nucleophilic substitution, where amine groups displace anhydride oxygens (Figure 1).

Reaction Conditions:

- Molar Ratio: 1:2.2 (PTCDA to amine) to ensure complete diimide formation.

- Solvent: Quinoline or N-methylpyrrolidone (NMP), facilitating solubility above 130°C.

- Catalyst: Zinc acetate (0.5–1.0 mol%) accelerates imide bond formation.

Post-reaction, the crude product precipitates upon cooling and is filtered. Yields typically range from 75% to 85%, with purity >90% before purification.

Solid-Phase Synthesis for Enhanced Purity

A patent by BASF describes a solvent-free approach using molten imidazole as both solvent and catalyst. PTCDA and 2,6-diisopropylphenylamine are heated at 180°C under nitrogen for 8 hours, achieving 89% yield with 98% purity (HPLC). This method eliminates solvent recovery steps, reducing environmental impact.

Coupling Agents for Functionalized Derivatives

In nanocomposite synthesis, the diimide forms covalent bonds with carboxylated nanodiamonds (ND-COOH) using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction occurs in anhydrous acetonitrile at room temperature for 48 hours, yielding ND-PDI composites with fluorescence at 585 nm.

Table 1: Comparative Analysis of Synthetic Methods

| Method | Solvent/Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Condensation | Quinoline/Zn(OAc)₂ | 140–160 | 75–85 | 90–95 |

| Solid-Phase | Imidazole | 180 | 89 | 98 |

| Nanocomposite | Acetonitrile/DCC | 25 | 62* | 93† |

*Yield based on ND-COOH conversion; †Purity determined by FTIR.

Purification and Isolation Techniques

Column Chromatography

Crude PDI is purified via silica gel chromatography using chloroform/methanol (95:5 v/v) as the eluent. This removes monoimide byproducts and unreacted amine, increasing purity to >95.0%.

Recrystallization

Recrystallization from chloroform/hexane (1:3) yields dark red crystals with 99% purity (NMR). The process exploits PDI’s low solubility in alkanes at room temperature.

Centrifugation for Nanocomposites

ND-PDI composites undergo six wash cycles with chloroform to remove non-covalently bound PDI, followed by membrane filtration (0.2 µm pores). This achieves 93% purity, verified by fluorescence spectroscopy.

Spectroscopic Characterization

UV-Vis Absorption

PDI exhibits a λₘₐₓ at 577 nm in dichloromethane, with a molar extinction coefficient of 46,000 L·mol⁻¹·cm⁻¹. Bathochromic shifts occur in polar solvents (e.g., λₘₐₓ = 585 nm in acetonitrile).

FTIR Analysis

Key peaks include:

Absence of anhydride peaks at 1778 cm⁻¹ confirms complete imidization.

¹H NMR Spectroscopy

Aromatic protons of the perylene core resonate at δ 8.66 ppm, while 2,6-diisopropylphenyl protons appear as multiplets at δ 1.20–1.35 (isopropyl CH₃) and δ 2.90–3.10 (methine CH).

Industrial-Scale Production Considerations

Solvent Recycling

The BASF patent emphasizes recovering quinoline via distillation, reducing raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form perylene diimide derivatives with different electronic properties.

Reduction: Reduction reactions can lead to the formation of reduced perylene diimide species, which are useful in electronic applications.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic substitution reactions typically involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.

Major Products

The major products formed from these reactions include various substituted perylene diimide derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents.

Scientific Research Applications

N,N’-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic Diimide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.

Biology: Employed as a fluorescent dye for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in photodynamic therapy and as a drug delivery agent.

Industry: Utilized in the production of organic semiconductors, photovoltaic cells, and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects primarily through its ability to interact with various molecular targets and pathways. In electronic applications, its planar structure and conjugated system facilitate efficient charge transport and light absorption. In biological systems, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and diagnostic applications.

Comparison with Similar Compounds

Photocatalysis

For example, it polymerizes methyl methacrylate (MMA) with higher efficiency than PDIs with smaller substituents due to reduced aggregation .

Optoelectronics

PTDI’s suppressed π-π interactions make it suitable for organic single-crystal microribbon cavities, achieving room-temperature polariton condensation—a feat unattainable with PDIs prone to non-radiative decay (e.g., unsubstituted PDIs) . In contrast, 2-ethylhexyl-substituted PDIs are better suited for solution-processed OLEDs due to their high solubility .

Biological Activity

N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (commonly referred to as PDI) is a compound with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₄₈H₄₂N₂O₄

- Molecular Weight : 710.86 g/mol

- Melting Point : 295-297 °C

- Density : 1.290 g/cm³

The compound is characterized by a planar structure that enhances its π-conjugation, making it suitable for various biological applications.

Mechanisms of Biological Activity

Perylene diimides (PDIs) are known for their ability to interact with nucleic acids, particularly in the context of cancer research. The following mechanisms have been identified:

- G-Quadruplex Binding : PDIs can bind to G-quadruplex structures in DNA, which are associated with telomerase inhibition. This activity leads to telomere shortening and cellular senescence in cancer cells, particularly lung and prostate cancer cells .

- Cellular Uptake : Studies have shown that PDIs are taken up by cells in a concentration-dependent manner. Their solubility at different pH levels affects their uptake efficiency, with higher solubility correlating with increased cellular absorption .

- Anticancer Properties : PDIs exhibit anticancer activity by inducing apoptosis in various cancer cell lines through mechanisms such as oxidative stress and disruption of cellular signaling pathways .

Case Study 1: Anticancer Activity

A study demonstrated that a modified PDI derivative significantly inhibited telomerase activity in prostate cancer cells (PC3 and LNCaP). The compound facilitated the formation of G-quadruplex structures in telomeric DNA, leading to enhanced anticancer effects compared to traditional treatments .

Case Study 2: Cellular Uptake Dynamics

Research utilizing flow cytometry assessed the cellular uptake of PDIs across different cell lines (PC3, LNCaP, HEK293). Results indicated that the uptake was influenced by the solubility of the compounds at varying pH levels—highlighting the importance of chemical modifications to improve bioavailability .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various PDI derivatives compared to this compound:

| Compound Name | Anticancer Activity | G-Quadruplex Binding | Cellular Uptake Efficiency |

|---|---|---|---|

| N,N'-Bis(2,6-diisopropylphenyl)-3,4,9,10-PDI | High | Strong | High |

| PIPER | Moderate | Strong | Moderate |

| aPDI-PHis | Very High | Very Strong | Very High |

Q & A

Q. What are the common synthetic routes for preparing PDIDI, and how do reaction conditions influence product purity?

PDIDI is typically synthesized via condensation reactions between perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and 2,6-diisopropylaniline under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Solvents like acetic acid or dimethylformamide (DMF) are used to facilitate imidization. Post-synthetic purification involves column chromatography or recrystallization to remove unreacted precursors. Reaction temperature (typically 120–160°C) and stoichiometric ratios critically affect yield and purity, with deviations leading to incomplete imide formation or side products. HPLC and elemental analysis are recommended for purity validation .

Q. How should PDIDI be characterized to confirm its structural integrity and purity?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substitution patterns and imide bond formation.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>93% area% as per TCI specifications) .

- UV-Vis Spectroscopy : Molar extinction coefficients (e.g., >46,000 L·mol⁻¹·cm⁻¹ in THF at 565–570 nm) verify electronic transitions .

- Elemental Analysis : Total nitrogen content (>95%) validates stoichiometry .

Q. What are the key photophysical properties of PDIDI, and how are they measured experimentally?

PDIDI exhibits strong absorption in the visible range (λmax ~577 nm in CH2Cl2) and fluorescence emission (~650 nm in thin films). Key measurements include:

- Absorption/Emission Spectra : UV-Vis and photoluminescence (PL) spectroscopy.

- Photoluminescence Quantum Yield (PLQY) : Determined using integrating spheres; bulky 2,6-diisopropylphenyl groups reduce aggregation-caused quenching (ACQ), enhancing solid-state PLQY .

- Molar Extinction Coefficient : Calculated via Beer-Lambert law using dilute solutions .

Advanced Research Questions

Q. How does the steric bulk of PDIDI’s substituents influence its aggregation behavior and photophysical performance in solid-state applications?

The 2,6-diisopropylphenyl groups sterically hinder π-π stacking, reducing ACQ. Molecular dynamics (MD) simulations reveal that these substituents disrupt cofacial aggregation, favoring "edge-to-edge" interactions. This preserves fluorescence in films, as evidenced by retained PLQY (~70% in Zeonex matrices) compared to less bulky derivatives. Experimental validation involves comparing PL spectra of PDIDI with analogs (e.g., N,N'-bis(2-ethylhexyl)-PDI) in solution versus solid-state .

Q. What role does PDIDI play as a photocatalyst in controlled radical polymerization reactions, and what experimental parameters are critical for optimizing its efficiency?

PDIDI acts as a photoredox catalyst in atom transfer radical polymerization (ATRP) under visible light. Key parameters:

- Oxygen-Free Environment : Reactions conducted under argon to prevent radical quenching .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility and electron transfer.

- Light Intensity : Tunable LED systems (λ = 450–600 nm) optimize excitation efficiency. PDIDI’s long-lived excited state (~10 ns) facilitates reversible electron transfer, enabling controlled polymer growth .

Q. How can PDIDI be utilized as a precursor for nitrogen-doped carbon materials in electrocatalysis, and what synthesis strategies enhance oxygen reduction reaction (ORR) activity?

PDIDI serves as a carbon and nitrogen source when pyrolyzed with silica templates (e.g., SBA-15). Key steps:

- Template Infiltration : PDIDI is infiltrated into mesoporous silica.

- Carbonization : Heating at 650–1000°C under inert gas converts PDIDI to N-doped carbon.

- Template Removal : Etching with HF or NaOH yields 3D mesoporous structures. The resulting materials exhibit high ORR activity (onset potential ~0.91 V vs. RHE) due to graphitic N sites and hierarchical porosity .

Q. What methodologies are employed to study the excited-state dynamics and charge transfer mechanisms in PDIDI-based systems?

Advanced techniques include:

Q. How does PDIDI’s molecular structure affect its performance in organic photovoltaic devices, and what device fabrication techniques mitigate aggregation-induced quenching?

PDIDI’s bulky substituents reduce ACQ, but blending with polymers (e.g., PM6 or PBDB-T) further suppresses aggregation. Device optimization involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.